

Physical and chemical properties of Hydrofurimazine

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Compound of Interest		
Compound Name:	Hydrofurimazine	
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An In-depth Technical Guide to the Physical and Chemical Properties of Hydrofurimazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Hydrofurimazine**, a key substrate for the highly sensitive NanoLuc® (Nluc) luciferase system. As an analog of furimazine, **Hydrofurimazine** was developed to overcome the solubility limitations of its predecessor, enabling higher dosing and enhanced signal intensity in vivo.[1][2][3][4][5][6][7][8][9] This document details its fundamental properties, the mechanism of its bioluminescent reaction, and standardized experimental protocols for its application.

Core Physical and Chemical Properties

Hydrofurimazine is a synthetic imidazopyrazinone derivative designed for optimal performance in bioluminescence imaging.[1] Its key characteristics are summarized below.

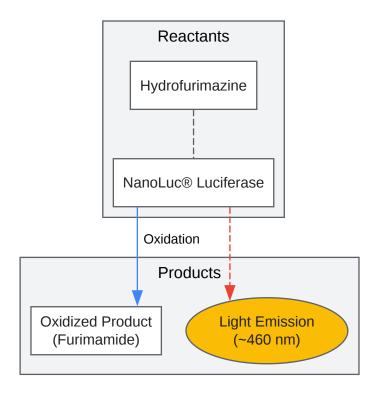


Property	Value	Reference(s)
Formal Name	8-Benzyl-2-(furan-2- ylmethyl)-6-(3- hydroxyphenyl)imidazo(1,2- a)pyrazin-3(7h)-one	[1][5]
Molecular Formula	C24H19N3O3	[1][4][5][10]
Molecular Weight	397.43 g/mol	[1][10]
CAS Number	2179052-10-7	[1][4][5][10]
Appearance	Solid powder	[1][4]
Purity	≥98%	[1][4]
Solubility	DMSO: Soluble (e.g., 40 mg/mL)[1][10] PEG-300 Formulation: Dissolves well at 28 mM[2][11]	[1][2][10][11]
Storage (Powder)	-20°C	[1][4]
Stability (Powder)	>2 years at -20°C	[1][4]
Stability (in DMSO)	6 months at -80°C; 1 month at -20°C	[4][5][10]

Mechanism of Action and Signaling Pathway

The bioluminescent reaction involving **Hydrofurimazine** is catalyzed by the engineered enzyme, NanoLuc® luciferase. This reaction is notably ATP-independent, which allows for its use in a wide variety of cellular environments, including extracellular spaces.[2][6][11] The enzyme facilitates the oxidative decarboxylation of **Hydrofurimazine**, which results in the formation of an excited-state furimamide product. As this product relaxes to its ground state, it releases energy in the form of a high-intensity, sustained blue light with an emission maximum around 460 nm.[11][12]





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NanoLuc® Luciferase Signaling Pathway

Experimental Protocols

Detailed methodologies are critical for the successful application of **Hydrofurimazine** in research. The following protocols outline key experimental procedures.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a common method for assessing the solubility of furimazine analogs in a formulation designed to enhance aqueous compatibility.

Materials:

- **Hydrofurimazine** powder
- Polyethylene glycol 300 (PEG-300)
- Ethanol



- Glycerol
- Hydroxypropylcyclodextrin
- Aqueous buffer (e.g., PBS)
- Vortex mixer

Methodology:

- Prepare Formulation: Create a stock solution consisting of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropylcyclodextrin in the chosen aqueous buffer.[2][13][14]
- Serial Addition: Add incrementally increasing amounts of Hydrofurimazine powder to a fixed volume of the prepared formulation.
- Dissolution: Vortex the mixture vigorously after each addition to facilitate the dissolution of the compound.
- Visual Inspection: Carefully inspect the solution for any undissolved particulate matter.
 Backlighting can be used to more clearly identify any insoluble pellets.[2][14]
- Determine Solubility: The highest concentration at which the **Hydrofurimazine** completely dissolves is recorded as its solubility in that specific formulation. For **Hydrofurimazine**, this has been reported to be at least 28 mM.[2]

Protocol 2: In Vivo Bioluminescence Imaging

This protocol provides a general workflow for using **Hydrofurimazine** to image NanoLuc®-expressing cells in a live animal model.

Materials:

- Animal model expressing NanoLuc® luciferase (e.g., transgenic mouse, or mouse with xenografted cells)
- Lyophilized Hydrofurimazine

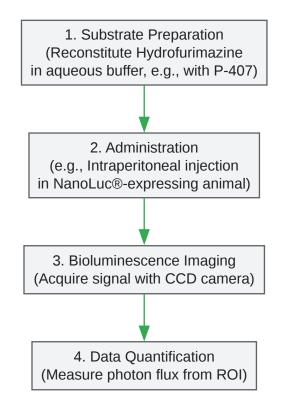


- Poloxamer-407 (P-407) (optional, for extended release)[2]
- Sterile aqueous buffer (e.g., DPBS)
- Bioluminescence imaging system (e.g., IVIS)

Methodology:

- Substrate Preparation: Reconstitute lyophilized Hydrofurimazine in a sterile aqueous buffer.
 For extended-release formulations, co-solubilize Hydrofurimazine with P-407 before reconstitution.[2][6] A typical in vivo dose is 4.2 μmol.[7][15]
- Administration: Administer the prepared Hydrofurimazine solution to the animal model.
 Intraperitoneal (i.p.) injection is a common route.[3][7][9][15]
- Equilibration: Allow time for the substrate to distribute throughout the animal's system. A stable signal is often observed starting 15 minutes post-injection.[7]
- Imaging: Place the animal in the bioluminescence imaging system. Acquire images, typically
 with an exposure time ranging from 30 to 60 seconds.[16]
- Data Analysis: Quantify the light emission from regions of interest (ROI). Data is typically expressed as photon flux (photons/second).[16]





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In Vivo Bioluminescence Imaging Workflow

Protocol 3: NanoBiT® Protein-Protein Interaction Assay

The NanoBiT® system is a split-luciferase assay used to study protein-protein interactions. It utilizes **Hydrofurimazine** as the substrate to generate a signal upon the interaction-mediated reconstitution of the NanoLuc® enzyme.[3][7][9][15][16]

Principle: The NanoLuc® luciferase is split into a large, inactive fragment (LgBiT, 18 kDa) and a small, high-affinity peptide (HiBiT, 11 amino acids).[3][15] These are genetically fused to two proteins of interest. If the proteins interact, LgBiT and HiBiT are brought into close proximity, allowing them to reconstitute a functional luciferase enzyme. The subsequent addition of **Hydrofurimazine** results in a luminescent signal that is proportional to the extent of the protein interaction.

Principle of the NanoBiT® Assay



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